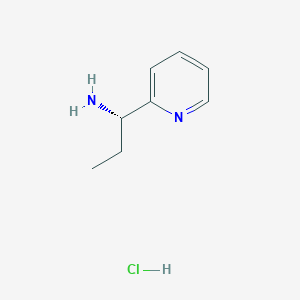
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride, also known as (S)-2-Aminopropylpyridine hydrochloride, is a chiral amine compound with a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is used as a starting material in the synthesis of various drugs and other molecules, and has been studied extensively for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Spectroscopic Identification
- Identification via Spectroscopy : This compound has been identified and analyzed using various spectroscopic methods like GC-MS, IR, NMR, and electronic absorption spectroscopy. The use of amination reactions for identification has been explored in cathinones studies, highlighting its significance in forensic science (Nycz et al., 2016).
Complexation with Metals
- Cadmium(II) Complex Formation : The compound plays a role in the formation of cadmium iodide complexes, demonstrating its utility in creating compounds with distinct geometrical structures and properties, useful in material science and chemistry (Hakimi et al., 2013).
Generation of Diverse Chemical Libraries
- Diverse Chemical Library Generation : This compound has been used as a starting material in alkylation and ring closure reactions, showcasing its potential in generating a structurally diverse library of compounds. This is significant for pharmaceutical and chemical research, where structural diversity is key (Roman, 2013).
DNA Cleavage Studies
- DNA Cleavage Activities : The compound's derivatives have been synthesized and utilized in DNA cleavage studies, indicating its relevance in biochemical research, especially in understanding and manipulating genetic material (Babu et al., 2017).
Synthetic Applications
- Synthesis of Schiff Base Complexes : Utilized in the synthesis of Schiff base complexes, the compound contributes to the formation of structures with potential applications in catalysis and materials science (Rezaeivala, 2017).
Propriétés
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBNBYPDZDRTG-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

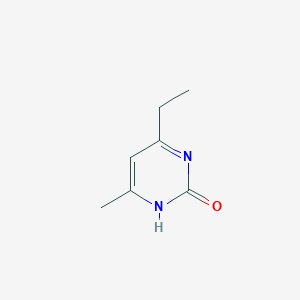
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

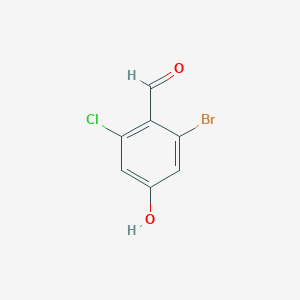
![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)
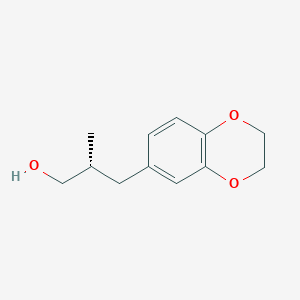
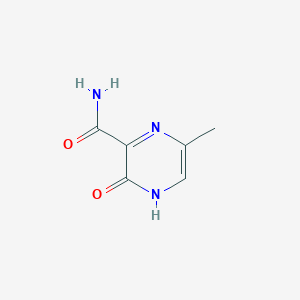
![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)
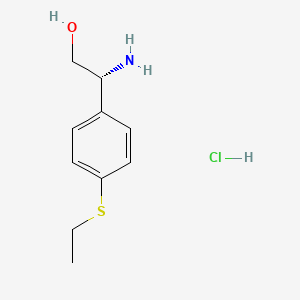
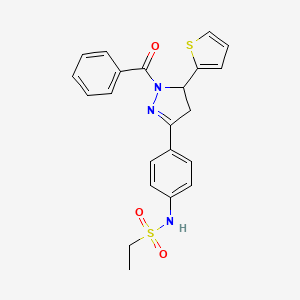
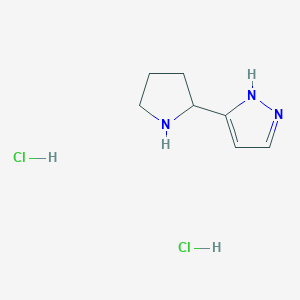
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)